N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
“N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound that contains a furan ring and an isoxazole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Isoxazole is a five-membered ring consisting of three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would include a furan ring and an isoxazole ring connected by an ethyl chain. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research has focused on synthesizing and characterizing furan ring-containing ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes for antimicrobial activities. These studies reveal that furan derivatives can exhibit significant inhibition against human pathogenic bacteria, suggesting potential applications in antimicrobial agent development (H. Patel, 2020).
Synthesis and Reactivity of Furan Derivatives
The synthesis of furan derivatives, such as N-(1-Naphthyl)furan-2-carboxamide, and their reactivity has been explored, highlighting their potential in creating novel organic compounds with various applications. This research provides a foundation for understanding the chemical behavior and potential uses of furan derivatives in synthetic chemistry (А. Aleksandrov & М. М. El’chaninov, 2017).
Antiprotozoal Agents
Furan derivatives have been investigated for their antiprotozoal activities, exemplified by compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine. These compounds demonstrate strong DNA affinities and potent in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, indicating potential pharmaceutical applications (M. Ismail et al., 2004).
Energetic Materials
The synthesis and characterization of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials have been studied. These materials show moderate thermal stabilities and high insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Qiong Yu et al., 2017).
Synthesis of Functionalized Furan-2-carboxamides
Research into the synthesis of N-(4-Bromophenyl)furan-2-carboxamide and its analogues has revealed significant antibacterial activities against drug-resistant strains. These findings underscore the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance, a major global health challenge (A. Siddiqa et al., 2022).
Future Directions
Mechanism of Action
- However, indole derivatives, in general, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption properties are not available in the literature. Volume of distribution and protein binding information are also lacking . Details about metabolism remain unknown. Information on excretion pathways is not specified. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly affect its bioavailability .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-10(6-13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHBQPMZXZNWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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